Ethyl 4-ethylthiazole-5-carboxylate
Overview
Description
Ethyl 4-ethylthiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties due to the delocalization of π-electrons within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-mercaptoacetate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 4-ethyl-1,3-thiazole-5-carboxylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-ethylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Ethyl 4-ethylthiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of biologically active agents.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Another derivative with potential pharmaceutical applications.
The uniqueness of ethyl 4-ethyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 4-ethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
YDVJUPSKFKJIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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